2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide
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Overview
Description
2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide is a complex organic compound that belongs to the class of triazinoindoles and thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide involves multiple steps. One common approach is the reaction of 5-butyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5-(4-methylphenyl)-6H-1,3,4-thiadiazine-2-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
- 1,2,4-Triazino[5,6-B]indole-3-thione derivatives
- [1,3]Thiazino[3´,2´:2,3][1,2,4]triazino[5,6-B]indole derivatives
Uniqueness
2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N7OS2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide |
InChI |
InChI=1S/C25H25N7OS2/c1-3-4-13-32-20-8-6-5-7-18(20)22-23(32)27-25(31-29-22)35-15-21(33)26-24-30-28-19(14-34-24)17-11-9-16(2)10-12-17/h5-12H,3-4,13-15H2,1-2H3,(H,26,30,33) |
InChI Key |
SBWNYDDVTZWAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(CS4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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